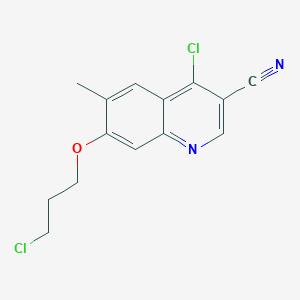

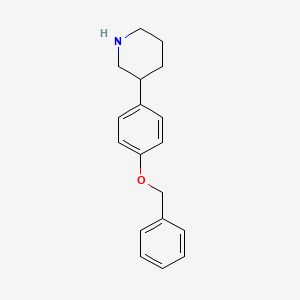

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile est un composé chimique de formule moléculaire C14H12Cl2N2O2. C'est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie médicinale et la chimie synthétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile implique plusieurs étapes. Une méthode courante comprend l'utilisation de carbonate de potassium et d'iodure de sodium dans le N,N-diméthylformamide à 85 °C pendant 10 heures. Une autre méthode implique l'utilisation de carbonate de potassium dans le N,N-diméthylformamide à 20 °C pendant 16 heures.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux spécifications requises pour ses applications prévues.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile subit divers types de réactions chimiques, notamment :

Réactions de substitution : Les groupes chloro et propoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le carbonate de potassium, l'iodure de sodium et le N,N-diméthylformamide. Les conditions de réaction varient en fonction du produit souhaité, avec des températures allant de 20 °C à 85 °C et des temps de réaction de 10 à 16 heures.

Principaux produits formés

Applications de la recherche scientifique

Le 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile est utilisé comme intermédiaire chimique dans la synthèse d'autres composés. Il a des applications dans :

Chimie synthétique : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Chimie médicinale : Impliqué dans la synthèse de composés hybrides quinazoline-pyrrole, qui présentent une activité antitumorale potentielle.

Applications industrielles : Utilisé dans la production de divers produits chimiques et intermédiaires.

Mécanisme d'action

Le mécanisme d'action du 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à subir diverses réactions chimiques, conduisant à la formation d'intermédiaires actifs qui interagissent avec les cibles biologiques. Ces interactions peuvent entraîner la modulation de voies biochimiques spécifiques, contribuant à ses effets observés dans les applications de la chimie médicinale et synthétique.

Applications De Recherche Scientifique

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of other compounds. It has applications in:

Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Involved in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.

Industrial Applications: Utilized in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can result in the modulation of specific biochemical pathways, contributing to its observed effects in medicinal and synthetic chemistry applications.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Chloro-7-(3-chloropropoxy)-6-méthoxyquinoléine-3-carbonitrile : Un composé similaire avec un groupe méthoxy au lieu d'un groupe méthyle.

4-Chloro-7-(3-chloropropoxy)-3-cyano-6-méthyloxyquinoléine : Un autre dérivé avec un groupe cyano.

Unicité

Le 4-Chloro-7-(3-chloropropoxy)-6-méthylquinoléine-3-carbonitrile est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes.

Propriétés

Formule moléculaire |

C14H12Cl2N2O |

|---|---|

Poids moléculaire |

295.2 g/mol |

Nom IUPAC |

4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |

Clé InChI |

CPCWOJDSRSYVOV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)

![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)

![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)